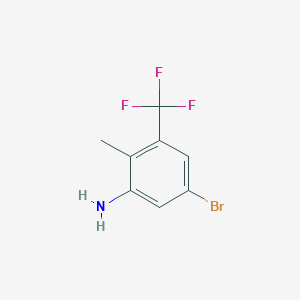

5-Bromo-2-methyl-3-(trifluoromethyl)aniline

Descripción

Propiedades

IUPAC Name |

5-bromo-2-methyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c1-4-6(8(10,11)12)2-5(9)3-7(4)13/h2-3H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZUDCFTNIEMKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The preparation generally follows a multi-step synthetic sequence starting from suitably substituted aromatic precursors. The key transformations include:

- Halogenation (bromination)

- Introduction of trifluoromethyl group

- Amination or reduction of nitro groups

- Functional group manipulations such as acetylation, nitration, deacetylation, and diazotization

Two main synthetic approaches have been reported:

- Direct functionalization of halogenated trifluoromethylated aromatic precursors

- Stepwise functional group transformations on pre-halogenated intermediates

Detailed Stepwise Preparation (Based on CN Patent CN101168510A)

This patent describes a detailed preparation method for 3-bromo-5-(trifluoromethyl)aniline , a positional isomer closely related to 5-bromo-2-methyl-3-(trifluoromethyl)aniline, using a sequence of acetylation, nitration, deacetylation, deamination, and reduction steps. The methodology is adaptable for the target compound with minor positional modifications.

| Step | Reaction Description | Conditions & Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1. Acetylation | Acetylation of 4-bromo-2-trifluorotoluidine with acetic anhydride in acetic acid | 50-60 °C, stirring, then warming to 60-100 °C until reaction completion | 98 | 99.6 |

| 2. Nitration | Nitration of acetylated intermediate using sulfuric acid and nitric acid | Below 20 °C, stirring, then cooling to 10 °C, followed by aqueous workup | 97.4 | 99.4 |

| 3. Deacetylation | Hydrolysis of acetyl group using 30% hydrochloric acid reflux | Reflux until complete hydrolysis, neutralization with ammonia, filtration | 98.5 | 99.35 |

| 4. Deamination | Diazotization with sodium nitrite in sulfuric acid, followed by reaction with phosphoric acid and cupric oxide | 10 °C for diazotization, then ≤30 °C for copper-catalyzed reaction, aqueous workup | 53.76 | 98.53 |

| 5. Reduction | Reduction of nitro group using iron powder in water and glacial acetic acid reflux | Reflux 30 min, then addition of substrate, continued reflux for 2 hours | 85.5 | 98.5 |

Summary Table of Reaction Conditions and Yields:

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acetylation | Acetic anhydride, acetic acid | 50-100 | Until complete | 98 | 99.6 |

| Nitration | H2SO4, HNO3 | <20 | 30 min | 97.4 | 99.4 |

| Deacetylation | 30% HCl, reflux | Reflux | Until complete | 98.5 | 99.35 |

| Deamination | NaNO2, H2SO4, H3PO4, CuO | 10-30 | Several hours | 53.76 | 98.53 |

| Reduction | Fe powder, H2O, glacial acetic acid | Reflux | 2.5 hours | 85.5 | 98.5 |

This process achieves an overall yield of approximately 43% and is suitable for industrial scale-up due to the use of conventional reagents and unit operations.

Analytical and Research Findings

- Nuclear Magnetic Resonance (NMR): Proton NMR spectra confirm the structure of intermediates and final products, with characteristic peaks corresponding to aromatic protons, methyl groups, and trifluoromethyl substituents.

- Purity and Yield: The described methods consistently achieve purities above 98% and yields ranging from 31% to 98% depending on the step, highlighting the efficiency of the synthetic sequences.

- Industrial Feasibility: The use of common reagents, moderate reaction conditions, and conventional unit operations (filtration, extraction, reflux) make these methods practical for scale-up.

Summary Table of Preparation Methods for this compound

| Preparation Step | Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acetylation | Protection of amine group | Acetic anhydride, acetic acid, 50-100 °C | 98 | High purity, essential for nitration step |

| Nitration | Introduction of nitro group | H2SO4, HNO3, low temperature | 97.4 | Controlled to avoid over-nitration |

| Deacetylation | Removal of acetyl protecting group | 30% HCl reflux | 98.5 | Complete hydrolysis required |

| Deamination (Diazotization) | Conversion of amino to diazonium intermediate | NaNO2, H2SO4, H3PO4, CuO | 53.76 | Critical step, moderate yield |

| Reduction | Reduction of nitro to amino group | Fe powder, H2O, glacial acetic acid reflux | 85.5 | Final step to target amine |

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-methyl-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₈H₇BrF₃N

- Molecular Weight : 254.047 g/mol

- CAS Number : 1804407-07-5

The compound features a bromine atom, a methyl group, and a trifluoromethyl group attached to an aniline ring, which contributes to its unique reactivity and biological activity.

Medicinal Chemistry

5-Bromo-2-methyl-3-(trifluoromethyl)aniline is being investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with biological targets effectively:

- Anticancer Activity : Research indicates that compounds with trifluoromethyl groups exhibit notable anticancer properties. For instance, studies have shown that derivatives of 5-bromoaniline can inhibit DNA synthesis in cancer cells. A specific case study reported an IC50 value of 0.051 µM against BxPC-3 pancreatic cancer cells, demonstrating strong antiproliferative effects.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | BxPC-3 | 0.051 |

| Similar Triazine Derivative | Panc-1 | 0.066 |

| Doxorubicin | PACA2 | 52.1 |

The mechanism of action may involve DNA intercalation and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Antimicrobial Applications

The compound has also been evaluated for its antimicrobial properties. Studies have indicated that similar trifluoromethyl-substituted anilines possess significant activity against various bacterial strains and fungi, with minimum inhibitory concentrations (MICs) ranging from 4.88 µg/mL upwards depending on the specific strain tested .

Synthesis of Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of novel pharmaceutical compounds. Its preparation processes are well-established and involve conventional unit reactions that facilitate industrial-scale production .

Case Study 1: Anticancer Drug Development

A study focused on synthesizing new anticancer agents from trifluoromethyl-substituted anilines demonstrated the efficacy of these compounds in inhibiting cancer cell proliferation. The research highlighted how structural modifications could enhance biological activity, paving the way for drug development targeting specific cancer types .

Case Study 2: Antimicrobial Efficacy

Research conducted on a series of trifluoromethyl-substituted anilines revealed their potential as new antimicrobial agents. The study systematically tested various derivatives against common bacterial strains, establishing a correlation between structural features and antimicrobial potency .

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-methyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The bromine atom and methyl group contribute to the compound’s reactivity and binding affinity to target molecules.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 5-Bromo-2-methyl-3-(trifluoromethyl)aniline with structurally related halogenated anilines, focusing on substituent positions, molecular properties, and applications.

Key Comparative Insights:

Substituent Position Effects: The position of the bromine and trifluoromethyl groups significantly influences reactivity. For example, 5-Bromo-2-(trifluoromethyl)aniline (CF₃ at position 2) exhibits higher electrophilicity than 2-Bromo-5-(trifluoromethyl)aniline (CF₃ at position 5) due to proximity to the amino group .

Halogen Diversity :

- Iodine-containing analogs (e.g., 4-Bromo-2-iodo-5-(trifluoromethyl)aniline) are bulkier and used in heavy-atom derivatization for crystallography or imaging .

- Fluorine substitution (e.g., 2-Bromo-3-fluoro-5-(trifluoromethyl)aniline) improves metabolic stability in drug candidates .

Electron-Withdrawing Groups :

- Bis(trifluoromethyl) derivatives (e.g., 3-Bromo-2,4-bis(trifluoromethyl)aniline) exhibit enhanced electron-deficient aromatic systems, favoring nucleophilic substitution reactions .

Actividad Biológica

5-Bromo-2-methyl-3-(trifluoromethyl)aniline is a compound of increasing interest in medicinal chemistry due to its unique structural features, which confer significant biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical properties:

- IUPAC Name : this compound

- Molecular Formula : C8H7BrF3N

- CAS Number : 1804407-07-5

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit notable anticancer properties. For instance, derivatives of 5-bromoaniline have shown potential against various cancer cell lines. The mechanism often involves the inhibition of DNA synthesis or interference with cell cycle progression.

Case Study : A study reported that similar trifluoromethyl-substituted anilines exhibited IC50 values in the low micromolar range against pancreatic cancer cell lines, indicating strong antiproliferative effects. Specifically, compounds tested showed IC50 values as low as 0.051 µM against BxPC-3 cells, highlighting the potential of trifluoromethyl derivatives in cancer therapy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | BxPC-3 | 0.051 |

| Similar Triazine Derivative | Panc-1 | 0.066 |

| Doxorubicin | PACA2 | 52.1 |

Antimicrobial Activity

The antimicrobial properties of 5-bromoaniline derivatives have also been investigated. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi.

Research Findings : Studies indicated that certain trifluoromethyl-substituted anilines had minimum inhibitory concentrations (MICs) ranging from 4.88 µg/mL to higher concentrations depending on the specific strain tested . This suggests a potential for developing new antimicrobial agents based on this scaffold.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-2-methyl-3-(trifluoromethyl)aniline?

- Methodology : Synthesis typically involves multi-step reactions starting from halogenated aniline precursors. Key steps include:

- Nucleophilic aromatic substitution to introduce bromine or trifluoromethyl groups (e.g., using Br₂ or CF₃Cu reagents under controlled conditions) .

- Coupling reactions (e.g., Suzuki-Miyaura) for regioselective functionalization, often catalyzed by Pd complexes (e.g., tetrakis(triphenylphosphine)palladium(0)) .

- Protection/deprotection strategies for the amine group to prevent undesired side reactions .

- Example Protocol : A mixture of precursors, Pd catalyst, and ligands in DMF at 80°C under nitrogen yields intermediates, followed by purification via C18 reverse-phase chromatography .

Q. How is the compound characterized post-synthesis?

- Analytical Techniques :

- HPLC : For purity assessment (e.g., using acetonitrile-water gradients with formic acid modifiers) .

- NMR/FTIR : To confirm substituent positions and functional groups (e.g., distinguishing CF₃ vs. CH₃ signals) .

- Mass Spectrometry : LCMS (e.g., m/z 265 [M+H]+) for molecular weight validation .

- Data Interpretation : Cross-referencing experimental spectra with DFT-predicted vibrational modes (e.g., HOMO-LUMO gaps, hyperpolarizability) resolves structural ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing trifluoromethyl groups regioselectively?

- Critical Parameters :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 70–90°C | Higher temps favor CF₃ insertion but risk decomposition . |

| Catalyst | Pd(PPh₃)₄ or CuI | Pd catalysts improve coupling efficiency; Cu aids in CF₃ transfer . |

| Solvent | DMF or THF | Polar aprotic solvents enhance solubility of halogenated intermediates . |

- Case Study : Zinc dicyanide as a co-reagent reduces side reactions during trifluoromethylation, improving yields by ~15% .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

- Approach :

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-induced shifts .

- Isotopic Labeling : Use ²H/¹³C-labeled analogs to isolate signal overlaps (e.g., distinguishing Br and CF₃ environments) .

- DFT Validation : Computational modeling (e.g., B3LYP/6-311++G(d,p)) predicts chemical shifts within ±0.5 ppm accuracy .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

- Functionalization Pathways :

- Electrophilic Substitution : Introduce pyrrolyl or pyridinyl groups via Buchwald-Hartwig amination to modulate electronic properties .

- Redox-Active Modifications : Oxidation of methoxy to hydroxyl groups increases hydrogen-bonding potential, improving enzyme inhibition .

- Biological Testing :

- In Vitro Assays : Screen for kinase inhibition (e.g., targeting neurological or inflammatory pathways) using fluorometric assays .

- SAR Analysis : Correlate substituent electronegativity (e.g., CF₃ vs. OCH₃) with IC₅₀ values to guide optimization .

Q. What computational tools predict the compound’s reactivity in novel reactions?

- DFT Applications :

- Reaction Pathways : Simulate transition states for nucleophilic substitution to predict regioselectivity (e.g., meta vs. para attack) .

- Spectroscopic Predictions : Calculate IR vibrational frequencies for nitro or amine groups, validated against experimental data .

- Software : Gaussian 16 or ORCA for geometry optimization; Multiwfn for electron density analysis .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies?

- Factors :

- Polymorphism : Crystallization conditions (e.g., solvent evaporation rate) affect crystal packing .

- Impurity Levels : Residual solvents (e.g., DMF) lower observed melting points by up to 10°C .

- Mitigation : Recrystallization from hexane/ethyl acetate mixtures yields pure crystals with consistent mp (e.g., 155–156°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.